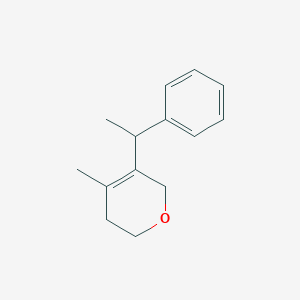
1-Butyl-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a butyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as rhodium and palladium in asymmetric ring-opening reactions has been reported to yield high purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using standard reducing agents to yield fully hydrogenated products.
Substitution: Free radical bromination at the benzylic position is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide in the presence of chloroperoxidase.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: N-Bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Dihydroxytetrahydronaphthalene.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Brominated dihydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-1,2-dihydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-butyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its role as an inhibitor of aldosterone synthase involves binding to the enzyme’s active site, thereby preventing the synthesis of aldosterone . This inhibition can lead to reduced blood pressure and improved heart function.
Comparación Con Compuestos Similares
1,2-Dihydronaphthalene: Shares the same core structure but lacks the butyl group.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups instead of a butyl group.
Uniqueness: 1-Butyl-1,2-dihydronaphthalene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
90621-75-3 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-butyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8,10-12H,2-3,7,9H2,1H3 |
Clave InChI |
ZIDCYKOQDVAKMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)




![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)

![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)




